molecular formula C14H10N2O2 B11769108 9-methylphenazine-1-carboxylic Acid CAS No. 58718-46-0

9-methylphenazine-1-carboxylic Acid

Cat. No.: B11769108
CAS No.: 58718-46-0
M. Wt: 238.24 g/mol
InChI Key: JPRPEGGFLLPQJB-UHFFFAOYSA-N
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Description

Classification and Structural Diversity of Phenazines

The structural backbone of phenazine (B1670421) is a pyrazine (B50134) ring fused to two benzene (B151609) rings. nih.gov The diversity of phenazine compounds arises from the various substituent groups that can be attached to this core structure. These modifications include hydroxylation, O-methylation, N-methylation, N-oxidation, and the addition of carboxyl, terpenoid, glycosyl, and halogen groups. nih.gov This structural variety gives rise to a broad spectrum of chemical properties and biological functions. ontosight.ainih.gov

Phenazines can be broadly classified based on the nature of their substituents. Some major groups include:

Simple Phenazines: These are the most basic forms with minimal substitutions.

Hydroxylated Phenazines: Containing one or more hydroxyl groups.

Carboxylic Acid Phenazines: Characterized by the presence of a carboxyl group.

N-alkylated Phenazines: Featuring an alkyl group attached to a nitrogen atom.

Phenazine-N-oxides: Containing an N-oxide functional group.

Complex Phenazines: These include larger and more complex structures, such as dimers and those with fused ring systems. nih.govwikipedia.org

Significance of 9-methylphenazine-1-carboxylic Acid within Phenazine Research

Among the vast family of phenazines, this compound holds particular interest for researchers. Its specific chemical structure, featuring both a methyl and a carboxylic acid group on the phenazine core, contributes to its unique biological activities which are a subject of ongoing investigation. nih.govnih.gov The presence and position of these functional groups are crucial in determining its interactions with biological systems. Research into this specific compound helps to elucidate the structure-activity relationships within the broader class of phenazine derivatives.

Historical Context of Phenazine Discovery and Early Research

The history of phenazines dates back to the mid-19th century with the observation of "blue pus" in wounds, which was later attributed to a phenazine compound produced by bacteria. nih.gov The first phenazine to be identified was pyocyanin (B1662382), isolated from Pseudomonas aeruginosa. nih.govnih.gov Early research focused on the isolation and characterization of these colorful compounds from various bacterial sources. researchgate.net It wasn't until much later that the chemical structures were fully elucidated and their biosynthesis pathways began to be understood. nih.gov These initial discoveries laid the groundwork for the extensive research into the diverse roles of phenazines in microbiology, medicine, and agriculture today. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58718-46-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

9-methylphenazine-1-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c1-8-4-2-6-10-12(8)16-13-9(14(17)18)5-3-7-11(13)15-10/h2-7H,1H3,(H,17,18)

InChI Key

JPRPEGGFLLPQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O

Origin of Product

United States

Chemical Profile of 9 Methylphenazine 1 Carboxylic Acid

The distinct chemical properties of 9-methylphenazine-1-carboxylic acid are central to its scientific importance.

PropertyValue
Molecular Formula C14H10N2O2
Molar Mass 238.24 g/mol
IUPAC Name This compound
CAS Number 58718-46-0
Synonyms 9-METHYL-PHENAZINE-1-CARBOXYLIC ACID

Data sourced from PubChem. nih.gov

Biosynthesis

The biosynthesis of phenazines, including 9-methylphenazine-1-carboxylic acid, originates from the shikimic acid pathway. wikipedia.orgnih.gov This highly conserved metabolic route provides the precursor, chorismic acid. nih.govacs.org Two molecules of a chorismate-derived intermediate are combined to form the fundamental phenazine (B1670421) scaffold. wikipedia.org Subsequent enzymatic modifications lead to the wide array of phenazine derivatives observed in nature. wikipedia.orgchemeurope.com

The core set of genes responsible for phenazine biosynthesis, often found in a phz operon, is remarkably conserved across different bacterial species. nih.govnih.gov These genes encode the enzymes necessary for the synthesis of the primary phenazine precursors, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). nih.govacs.org The diversification into specific phenazine compounds, such as this compound, is then carried out by accessory enzymes that catalyze further modifications. nih.gov

Research on Biological and Chemical Activities

Microbial Sources and Genetic Determinants

The ability to synthesize phenazines is distributed among various bacterial genera, with Pseudomonas and Streptomyces species being the most prominent producers. asm.orgnih.govnih.gov The genetic foundation for phenazine production is a conserved gene cluster, which, along with specific modifying genes, dictates the final structure of the phenazine molecule.

Pseudomonas Species as Primary Producers

Fluorescent Pseudomonas species are well-documented producers of a diverse array of phenazines. nih.gov Pseudomonas aeruginosa, Pseudomonas chlororaphis, and Pseudomonas fluorescens are among the most studied. asm.orgnih.gov These bacteria are often found in soil and are known for their ability to suppress plant pathogens through the production of antibiotic compounds, including phenazines. P. aeruginosa is known to produce pyocyanin (B1662382), a blue phenazine derivative, which is synthesized from the precursor phenazine-1-carboxylic acid (PCA). nih.govfrontiersin.org P. chlororaphis strains are also significant producers of PCA and its derivatives. For instance, P. chlororaphis Lzh-T5 has been engineered to enhance PCA production. frontiersin.orgnih.gov

Streptomyces Species and Other Bacterial Genera

While Pseudomonas are major players, Streptomyces species also contribute significantly to the diversity of known phenazines. nih.govacs.orgmdpi.com Marine-derived Streptomyces have been a source of novel phenazine structures, such as streptophenazines. acs.orgacs.org Other bacterial genera capable of phenazine synthesis include Burkholderia, Pectobacterium, and Brevibacterium. asm.org The distribution of phenazine biosynthesis genes across these different genera suggests a complex evolutionary history, including instances of horizontal gene transfer. asm.org

Core Phenazine Biosynthesis Gene Clusters (phzABCDEFG)

The biosynthesis of the basic phenazine ring structure is governed by a conserved operon, typically designated as phzABCDEFG. nih.govnih.govacs.org This gene cluster is responsible for the conversion of chorismic acid, a key intermediate in the shikimate pathway, into phenazine-1-carboxylic acid (PCA). frontiersin.orgfrontiersin.orgresearchgate.net Functional analyses have shown that this seven-gene cluster is sufficient for PCA production in several Pseudomonas species. nih.govnih.gov The genes within this cluster encode enzymes that catalyze the intricate steps of phenazine core formation. For example, phzE encodes an aminotransferase responsible for the initial step, while phzD encodes an isochorismatase. nih.govresearchgate.net The phzF gene product is also a key enzyme in the pathway. acs.orgresearchgate.net In P. aeruginosa, two homologous phz operons, phz1 and phz2, have been identified, both of which can direct the synthesis of PCA. nih.govfrontiersin.org

Phenazine-Modifying Genes (e.g., phzM, phzS, phzH, phzO)

The structural diversity of phenazines arises from the action of modifying enzymes that act on the initial PCA scaffold. nih.gov These enzymes are encoded by genes often located near the core phz operon.

phzM : This gene encodes an S-adenosylmethionine-dependent methyltransferase. researchgate.net In P. aeruginosa, PhzM catalyzes the methylation of PCA to form 5-methylphenazine-1-carboxylic acid betaine, a precursor to pyocyanin. frontiersin.orgresearchgate.net

phzS : The phzS gene product is a flavin-dependent hydroxylase. nih.govosti.gov In conjunction with PhzM, PhzS is involved in the conversion of PCA to pyocyanin in P. aeruginosa. frontiersin.orgresearchgate.net PhzS alone can also hydroxylate PCA to produce 1-hydroxyphenazine. nih.gov

phzH : This gene encodes a transamidase that converts PCA into phenazine-1-carboxamide (B1678076) (PCN). nih.govfrontiersin.org

phzO : The phzO gene is responsible for the biosynthesis of 2-hydroxylated phenazines. nih.govfrontiersin.org It encodes an aromatic monooxygenase that converts PCA to 2-hydroxyphenazine-1-carboxylic acid. nih.gov

Metabolic Precursors and Intermediates

The journey from simple sugars to the complex tricyclic structure of phenazines begins with a well-established metabolic route, the shikimate pathway.

Chorismate Pathway Origin

Phenazine biosynthesis branches off from the shikimate pathway at the intermediate chorismate. nih.govacs.orgresearchgate.netwikipedia.orgwikipedia.org This pathway is fundamental for the synthesis of aromatic amino acids in bacteria, fungi, and plants. wikipedia.orgwikipedia.org The initial steps of phenazine synthesis involve the enzymatic conversion of chorismate. The phzABCDEFG gene cluster orchestrates this transformation, with the first committed step being the conversion of chorismate to 2-amino-2-deoxyisochorismate by the enzyme PhzE. nih.gov Subsequent enzymatic reactions lead to the formation of the core phenazine structure. researchgate.net Enhancing the metabolic flux through the shikimate pathway has been a successful strategy for increasing the production of phenazine compounds in engineered bacterial strains. frontiersin.orgnih.gov

Table 1: Key Genes in Phenazine Biosynthesis

GeneEncoded EnzymeFunction in Phenazine Biosynthesis
phzABCDEFGCore biosynthesis enzymesCatalyze the conversion of chorismate to phenazine-1-carboxylic acid (PCA). nih.govnih.gov
phzMS-adenosylmethionine-dependent methyltransferaseMethylates PCA to form 5-methylphenazine-1-carboxylic acid betaine. frontiersin.orgresearchgate.net
phzSFlavin-dependent hydroxylaseInvolved in the conversion of PCA to pyocyanin and 1-hydroxyphenazine. frontiersin.orgnih.govresearchgate.net
phzHTransamidaseConverts PCA to phenazine-1-carboxamide (PCN). nih.govfrontiersin.org
phzOAromatic monooxygenaseConverts PCA to 2-hydroxyphenazine-1-carboxylic acid. nih.govfrontiersin.org

An in-depth look at the microbial synthesis of this compound and its relatives reveals a complex and highly regulated process. This article explores the intricate biosynthetic pathways, the regulatory networks that govern production, and the innovative metabolic engineering strategies being employed to enhance the yield of these significant compounds.

Ecological Roles and Environmental Significance of Phenazine Production

Role in Microbial Community Dynamics

The production of phenazines can profoundly influence the structure and function of microbial communities. These molecules can act as potent agents of interference competition and can modulate the social behavior of bacteria, such as biofilm formation.

Phenazines are well-documented for their broad-spectrum antibiotic properties, which are a direct result of their ability to undergo redox cycling and generate reactive oxygen species (ROS). This capability allows phenazine-producing bacteria to inhibit the growth of or kill competing microorganisms. For instance, Pseudomonas aeruginosa produces pyocyanin (B1662382), a methylated phenazine (B1670421), which is known to be a virulence factor and to suppress the growth of other bacteria and fungi in its environment. nih.gov

While direct studies on 9-methylphenazine-1-carboxylic acid are lacking, it is reasonable to infer that it possesses similar antagonistic properties. The core phenazine structure is the basis for this activity. Research on the closely related 5-methyl-phenazine-1-carboxylic acid has demonstrated its antimicrobial potential. nih.gov The methylation at the 9-position would likely modulate the redox potential and, consequently, the spectrum and potency of its antimicrobial activity.

A study on a marine-derived Pseudomonas aeruginosa strain demonstrated that the produced phenazine-1-carboxylic acid (PCA) had potent antagonistic activity against the fish pathogen Vibrio anguillarum. frontiersin.org This highlights the role of phenazines in protecting ecological niches from competing species.

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provide protection from environmental stresses and antimicrobial agents. nih.gov Phenazines have a complex and sometimes contradictory role in biofilm development.

For some bacteria, phenazine production is integral to biofilm formation. They can act as signaling molecules that regulate the expression of genes involved in biofilm matrix production. nih.gov Furthermore, their role as electron shuttles can help maintain cellular redox balance in the oxygen-limited environments found within mature biofilms. nih.govnih.gov

Conversely, in other contexts, phenazines can promote biofilm dispersal. This dual role suggests that phenazines may help producing organisms to transition between sessile (biofilm) and motile (planktonic) lifestyles, a crucial aspect of colonization and infection cycles. The specific effect of this compound on biofilms remains to be elucidated, but it is likely to be an important modulator of this key microbial lifestyle.

A significant challenge in treating bacterial infections is the high tolerance of biofilms to conventional antibiotics. Phenazines have been shown to contribute to this tolerance. By acting as electron acceptors, they can help maintain metabolic activity in the low-oxygen regions of biofilms, allowing some cells to survive antibiotic treatment. nih.govresearchgate.net

Research on P. aeruginosa biofilms has shown that phenazines promote tolerance to antibiotics like ciprofloxacin. nih.gov This effect is linked to the ability of phenazines to support the metabolic activity of specific respiratory complexes within the biofilm. nih.gov This creates metabolic heterogeneity within the biofilm, where some cells are metabolically active and tolerant to antibiotics, while others are not. It is plausible that this compound could play a similar protective role for its producing organism within a biofilm context.

Phenazine Compound Effect on Biofilm Contributing Factor Organism Studied
PyocyaninPromotes biofilm formation and antibiotic toleranceElectron shuttling, redox balancingPseudomonas aeruginosa
Phenazine-1-carboxylic acid (PCA)Can influence biofilm architectureSignaling, redox activityPseudomonas spp.
Phenazines (general)Promote metabolic activity in microaerobic regionsElectron shuttlingPseudomonas aeruginosa

This table is generated based on existing research on various phenazine compounds and their roles in biofilm dynamics.

Geobiological Processes and Electron Transfer

Beyond their roles in microbial communities, phenazines are increasingly recognized for their impact on geobiological processes. Their ability to act as extracellular electron shuttles allows them to influence the biogeochemical cycling of elements, particularly metals.

Many microorganisms can utilize solid-phase minerals as electron acceptors for respiration, a process crucial for their energy metabolism. However, direct contact between the cell and the mineral surface is often required. Phenazines can act as soluble electron shuttles, accepting electrons from the microbial respiratory chain and transferring them to extracellular electron acceptors like iron and manganese oxides. researchgate.netnih.gov

This shuttling mechanism expands the metabolic capabilities of the producing organism and can also benefit other members of the microbial community that can reduce the phenazine but not the mineral directly. researchgate.netnih.gov The redox potential of the phenazine is a key determinant of its effectiveness as an electron shuttle. The methylation of the phenazine ring, as in this compound, would alter this redox potential, potentially fine-tuning its function for specific environmental conditions and electron acceptors.

The reduction of metal oxides, such as iron(III) to iron(II), is a significant biogeochemical process that affects soil and sediment chemistry. By acting as electron shuttles, phenazines can significantly enhance the rate of microbial mineral reduction. researchgate.netnih.gov

Studies have shown that the production of phenazine-1-carboxamide (B1678076) (PCN) by Pseudomonas chlororaphis enables the organism to reductively dissolve iron and manganese oxides. researchgate.netnih.gov A mutant strain unable to produce PCN lost this ability, which was restored upon the addition of purified PCN. researchgate.netnih.gov This demonstrates the critical role of phenazines in this process. It is highly probable that this compound can also facilitate microbial mineral reduction, thereby influencing the bioavailability of these metals in the environment.

Phenazine Compound Geobiological Process Mechanism Significance
Phenazine-1-carboxamide (PCN)Iron and manganese oxide reductionExtracellular electron shuttleEnhanced mineral dissolution
Phenazines (general)Microbial mineral reductionFacilitating electron transfer to solid-phase mineralsInfluencing metal biogeochemistry

This table summarizes the established roles of phenazines in geobiological processes.

Plant-Microbe Interactions in the Rhizosphere

The interactions between plants and microbes in the rhizosphere are a complex dance of signaling, competition, and symbiosis. Bacteria that produce phenazines are key players in this drama, influencing everything from disease suppression to their own survival and ability to colonize plant roots.

Biocontrol of Plant Pathogens

The mode of action of phenazines in pathogen inhibition is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to target organisms. It is highly probable that this compound shares this mechanism, acting as a chemical weapon to suppress the growth of pathogenic fungi and bacteria in the competitive rhizosphere environment. The methylation at the 9th position could potentially influence its solubility, stability, and specific activity against different pathogens, a subject that warrants further investigation.

A study on 5-methylphenazine-1-carboxylic acid, an isomer of the compound of interest, demonstrated its antimicrobial potential. anaxlab.com This further supports the likelihood that methylation of the phenazine core does not eliminate its biological activity and suggests that this compound could be a significant contributor to the disease-suppressive qualities of the soils where it is produced.

Phenazine Compound Producing Organism (Example) Target Pathogen (Example) Mechanism of Action (Presumed)
Phenazine-1-carboxylic acid (PCA)Pseudomonas fluorescensGaeumannomyces graminis var. triticiProduction of Reactive Oxygen Species (ROS)
5-methylphenazine-1-carboxylic acidPseudomonas putidaHuman pathogens (in study)Antimicrobial activity
This compound (Hypothetical) Rhizosphere Bacteria(Hypothetical) Soil-borne plant pathogens(Hypothesized) ROS production, membrane disruption

Enhancement of Root Colonization and Microbial Persistence

The production of antimicrobial compounds like phenazines is not solely for warfare against pathogens; it is also a crucial strategy for the producing organism's own survival and establishment in the highly competitive rhizosphere. By inhibiting the growth of competitors, phenazine-producing bacteria can carve out a niche for themselves, ensuring access to the rich nutrient resources exuded by plant roots.

Research on PCA has demonstrated a clear link between its production and the ability of bacteria to effectively colonize plant roots and persist in the soil. The ability to form biofilms, which are communities of bacteria encased in a self-produced matrix, is critical for successful root colonization. Phenazine production has been shown to be important for biofilm formation in some Pseudomonas strains.

While direct evidence for this compound is absent, it is reasonable to hypothesize that its production would confer a competitive advantage to the producing microbe. This would lead to enhanced root colonization, allowing the bacterium to establish a stable population on and around the plant roots. This persistence is vital for long-term beneficial effects, such as continuous protection against pathogens or other plant growth-promoting activities. The specific chemical properties of this compound could influence its diffusion in the soil and its interaction with the root surface, potentially tailoring the colonizing capabilities of the producing organism.

Factor Role of Phenazine Production (Inferred for this compound) Benefit to Producing Microbe
Competitive Exclusion Inhibition of competing non-pathogenic and pathogenic microbes.Secures access to nutrients and space on the root surface.
Biofilm Formation Potentially contributes to the structural integrity and development of biofilms.Enhanced attachment to root surfaces and protection from environmental stresses.
Niche Establishment Creates a more favorable microenvironment for the producer's growth and survival.Long-term persistence in the rhizosphere.

Advanced Analytical and Research Methodologies

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are fundamental in determining the molecular structure of 9-methylphenazine-1-carboxylic acid by probing the interaction of the molecule with electromagnetic radiation and analyzing its mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹³C NMR Spectroscopy: The foundational work on the ¹³C NMR spectroscopy of phenazine (B1670421) derivatives was conducted by Breitmaier and Hollstein in 1976. acs.org Their research provided crucial data on the chemical shifts of the carbon atoms in the phenazine nucleus, which serves as a benchmark for substituted analogs like this compound. The carbon atoms in the aromatic rings typically resonate between 120 and 150 ppm. The carboxyl carbon is expected at a more downfield position, generally in the range of 165-185 ppm, while the methyl carbon would appear at a much higher field, typically between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 9.0120 - 150
-CH₃2.5 - 3.015 - 25
-COOH> 10 (broad singlet)165 - 185

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀N₂O₂), the exact mass can be precisely determined using high-resolution mass spectrometry techniques like HR-ESI-MS.

The calculated exact mass of this compound is 238.0742 g/mol . nih.gov HR-ESI-MS analysis would be expected to show a prominent ion peak corresponding to this mass, often as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. This high-resolution data is critical for confirming the elemental formula of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Methyl)2975 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=N (Phenazine Ring)1650 - 1550Stretching
C=C (Aromatic Ring)1600 - 1450Stretching
C-O (Carboxylic Acid)1320 - 1210Stretching

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is typically a strong and sharp band. The aromatic C=C and C=N stretching vibrations contribute to the characteristic fingerprint region of the spectrum.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification and quantification of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be most suitable. While a specific, validated method for this exact compound is not widely published, a method for the parent compound, phenazine-1-carboxylic acid (PCA), has been described and can be adapted. nih.gov

A typical reversed-phase HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer) at a specific pH. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV-Vis detector, as phenazines exhibit strong absorbance in the UV-visible region. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 3: Exemplary HPLC Parameters for Phenazine Carboxylic Acids

Parameter Condition
Column Reversed-phase C18
Mobile Phase Methanol/Phosphate Buffer (e.g., 60:40 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV-Vis at 254 nm or 280 nm ekb.eg
Retention Time Dependent on specific conditions and compound

Structural Determination and Crystallography

While spectroscopic methods provide valuable information about the connectivity of atoms, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. To date, there are no published crystal structures specifically for this compound. However, crystallographic studies on the parent phenazine molecule and its derivatives provide insights into the expected molecular geometry. nih.gov

A crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups and π-π stacking of the aromatic phenazine rings. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

While specific crystallographic data for this compound is not widely available in published literature, the methodology remains the gold standard for its structural elucidation. The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the known structures of related compounds, such as phenazine-1-carboxylic acid, it is anticipated that the phenazine core of this compound is largely planar. The addition of the methyl group at the 9-position and the carboxylic acid group at the 1-position would introduce specific bond lengths and angles that could influence crystal packing and intermolecular interactions, such as hydrogen bonding through the carboxylic acid moiety.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Unit Cell DimensionsDependent on crystal packing
Key Bond LengthsC-C (aromatic), C-N, C=O, O-H
Key Bond AnglesReflecting sp² and sp³ hybridization
Intermolecular InteractionsHydrogen bonding, π-π stacking

Computational and In Silico Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for predicting the biological targets of a molecule like this compound and understanding the molecular basis of its activity.

In a typical molecular docking study, a three-dimensional model of this compound would be generated and its conformational flexibility explored. A library of potential protein targets, often those with known roles in microbial competition or host-pathogen interactions, would be prepared. Docking algorithms would then systematically place the ligand (this compound) into the binding site of each protein, calculating the binding affinity or scoring function for each pose.

For instance, a study on the related compound, 5-methylphenazine-1-carboxylic acid betaine (B1666868) (MPCAB), demonstrated its binding potential to the anti-apoptotic protein Bcl-2. nih.gov Such studies suggest that this compound could also be investigated for its interaction with key cellular regulators. The docking results would highlight potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Table 2: Representative Molecular Docking Parameters for Predicting Target Interactions

ParameterDescriptionExample
Ligand Preparation Generation of 3D coordinates, assignment of chargesThis compound
Receptor Preparation Removal of water, addition of hydrogens, definition of binding siteBcl-2 protein, bacterial enzymes
Docking Algorithm Method for conformational sampling and scoringAutoDock, Glide, GOLD
Scoring Function Estimation of binding affinity (e.g., kcal/mol)Lower scores indicate stronger binding
Output Analysis Visualization of binding poses, identification of key interactionsHydrogen bonds, hydrophobic contacts

Molecular and Cellular Biology Techniques in Functional Studies

Gene Knockout and Overexpression Studies

To understand the biosynthesis and physiological role of this compound, gene knockout and overexpression studies in the producing organism, likely a species of Pseudomonas or other bacteria, are fundamental. These techniques involve the targeted deletion or increased expression of specific genes to observe the effect on the production of the compound and the phenotype of the organism.

The biosynthesis of phenazines proceeds via the shikimate pathway, with a core set of phz genes (phzA-G) responsible for the synthesis of phenazine-1-carboxylic acid (PCA). nih.govfrontiersin.org For this compound, an additional methyltransferase enzyme would be required. Gene knockout studies could target the core phz genes to confirm their role in producing the phenazine backbone, and also target candidate methyltransferase genes to identify the specific enzyme responsible for the methylation at the 9-position.

Conversely, overexpression of the entire phz operon, along with the identified methyltransferase gene, could lead to increased yields of this compound. This would not only confirm the biosynthetic pathway but also provide larger quantities of the compound for further biological testing.

Table 3: Key Genes in Phenazine Biosynthesis and their Functions

GeneFunction in PCA BiosynthesisPotential Role in this compound Biosynthesis
phzECatalyzes the formation of the phenazine precursor, ADICEssential for the core phenazine structure
phzDInvolved in the synthesis of the phenazine backboneEssential for the core phenazine structure
phzFIsomerization of a biosynthetic intermediateEssential for the core phenazine structure
phzGInvolved in the final steps of PCA formationEssential for the core phenazine structure
phzMMethyltransferase for pyocyanin (B1662382) synthesisA similar methyltransferase would be required for the 9-methyl group
phzOHydroxylates PCA to 2-OH-PCANot directly involved, but illustrates modification of the phenazine core

Stable Isotope Labeling and Advanced Microscopy (e.g., Stimulated Raman Scattering Microscopy)

Stable isotope labeling is a powerful technique to trace the metabolic pathways leading to the synthesis of a specific compound. In the context of this compound, the producing bacterium could be grown in a medium containing a precursor molecule labeled with a stable isotope, such as ¹³C-glucose or ¹⁵N-glutamine. The this compound produced would then be isolated, and the incorporation and position of the stable isotopes determined using mass spectrometry or NMR. This would provide definitive evidence of the metabolic precursors and the biosynthetic route.

Stimulated Raman Scattering (SRS) microscopy is a non-invasive imaging technique that allows for the visualization of specific molecules within living cells in real-time, without the need for fluorescent labels. nih.govnih.gov While SRS has not yet been specifically applied to this compound, its potential is significant. By identifying a unique vibrational frequency in the Raman spectrum of this compound, SRS microscopy could be used to map its subcellular localization within the producing bacterium or to visualize its uptake and distribution in target cells. This would provide invaluable insights into its mode of action and biological function.

Electrochemical Measurements in Microbial Systems

Electrochemical techniques offer a sensitive and real-time method for detecting redox-active molecules like phenazines in microbial systems. nih.gov Since this compound is a redox-active compound, its production and concentration in a bacterial culture or biofilm can be monitored using methods such as cyclic voltammetry or square wave voltammetry.

These techniques involve the use of an electrode placed in the microbial environment. As the bacteria produce and secrete this compound, the compound can be oxidized or reduced at the electrode surface, generating a measurable electrical current. The potential at which this occurs is characteristic of the molecule, and the magnitude of the current is proportional to its concentration.

This methodology has been successfully used to monitor other phenazines, such as pyocyanin and 5-methylphenazine-1-carboxylic acid, in Pseudomonas aeruginosa cultures. nih.gov Applying this to this compound would enable researchers to study the dynamics of its production in response to various environmental cues, in different growth phases, and in the presence of competing microorganisms.

Q & A

What are the recommended methodologies for characterizing the purity and structure of 9-methylphenazine-1-carboxylic acid in synthetic samples?

Category : Basic
Answer :

  • Chromatographic analysis : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. A C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) are recommended .
  • Spectroscopic techniques : Employ ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm structural integrity. Compare chemical shifts with phenazine-1-carboxylic acid analogs for validation .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and detect impurities.

How should researchers handle safety and stability concerns during experiments with this compound?

Category : Basic
Answer :

  • Handling precautions : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation, as advised for structurally similar carboxylic acids .
  • Stability : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Avoid strong oxidizers and bases, as phenazine derivatives may undergo redox reactions .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic waste .

What experimental strategies can optimize the synthesis of this compound to improve yield and scalability?

Category : Advanced
Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling reactions to introduce the methyl group. Monitor reaction progress via TLC .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reaction efficiency. Higher yields are often achieved in DMF at 80–100°C .
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures can enhance purity .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Category : Advanced
Answer :

  • Control standardization : Ensure consistent use of positive controls (e.g., phenazine-1-carboxylic acid) and cell lines (e.g., Pseudomonas aeruginosa biofilms) to normalize activity assays .
  • Dose-response validation : Perform dose-dependent studies in triplicate to establish EC₅₀ values. Use statistical tools (e.g., ANOVA) to assess variability between replicates .
  • Mechanistic follow-up : Conduct transcriptomic or metabolomic profiling to identify off-target effects that may explain divergent results .

What solvent systems are optimal for studying the physicochemical properties of this compound?

Category : Basic
Answer :

  • Aqueous solubility : Prepare stock solutions in PBS (pH 7.4) with sonication. For low solubility, add co-solvents like DMSO (<1% v/v) to avoid cytotoxicity .
  • Lipophilicity : Measure logP values using shake-flask methods with octanol/water partitioning. Phenazine derivatives typically exhibit logP > 2, indicating moderate hydrophobicity .

What computational approaches are effective for predicting the interaction of this compound with biological targets?

Category : Advanced
Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to redox-active enzymes (e.g., NADH dehydrogenases). Validate with MD simulations to assess binding stability .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like HOMO-LUMO gaps and electrostatic potentials to predict antimicrobial efficacy .

How can researchers design experiments to investigate the environmental persistence of this compound?

Category : Advanced
Answer :

  • Biodegradation assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS. Compare half-lives under aerobic vs. anaerobic conditions .
  • Ecotoxicity testing : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Include negative controls (e.g., solvent-only) to isolate compound effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.